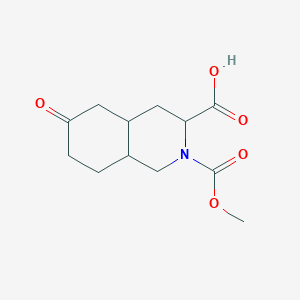
2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 . It is not intended for human or veterinary use and is typically used for research purposes.
Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 445.6±45.0 °C, and its predicted density is 1.303±0.06 g/cm3 . The pKa, a measure of acid strength, is predicted to be 3.91±0.20 .科学的研究の応用
NMDA Receptor Antagonists
2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid has been investigated as a precursor in the synthesis of conformationally constrained acidic amino acids, which act as N-methyl-D-aspartic acid (NMDA) receptor antagonists. These compounds are significant for their potential in the development of treatments for neurological conditions. The synthesis process involves preparing diastereomers of ethyl 6-oxo-2-(methoxycarbonyl) decahydroisoquinoline-3-carboxylic acid, which are useful intermediates for creating these NMDA receptor antagonists (Ornstein et al., 1991).
Fluorescent Labeling Reagents
Another application of related compounds involves their use in biomedical analysis, where they serve as novel fluorophores for fluorescent labeling. For instance, 6-Methoxy-4-quinolone, a derivative of this chemical class, exhibits strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent. This characteristic is particularly advantageous for the detection and analysis of various biological samples, highlighting its utility in the field of biomedical research (Hirano et al., 2004).
Antimicrobial Agents
Compounds derived from this compound have also been explored for their antimicrobial properties. For example, the synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones have demonstrated potential antimicrobial activity. These studies contribute to the development of new antimicrobial agents, addressing the ongoing need for novel treatments against resistant bacterial strains (Patel & Patel, 2010).
Coordination Compounds and Catalysis
Research into the coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a closely related chemical structure, has revealed applications in catalysis. These compounds have been tested in enantioselective catalysis, demonstrating their potential utility in synthetic chemistry for the creation of chiral molecules. The exploration of these coordination compounds expands the scope of catalytic applications, offering new methodologies for chemical synthesis (Jansa et al., 2007).
特性
IUPAC Name |
2-methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-18-12(17)13-6-7-2-3-9(14)4-8(7)5-10(13)11(15)16/h7-8,10H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICCPAMKOBPCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CCC(=O)CC2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide](/img/structure/B2982225.png)
![6-(5-Morpholin-4-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2982226.png)
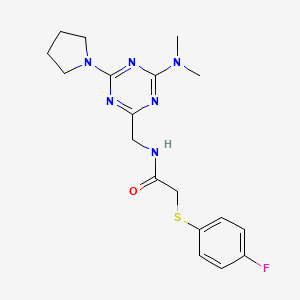
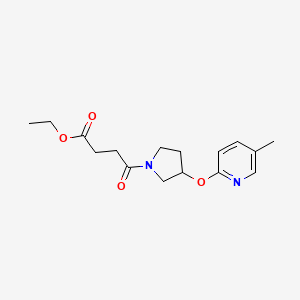
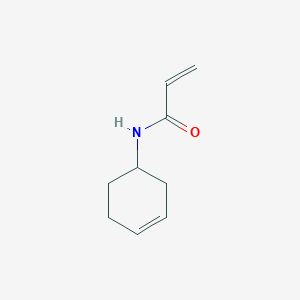
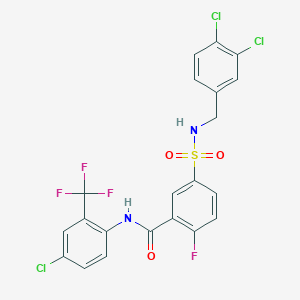
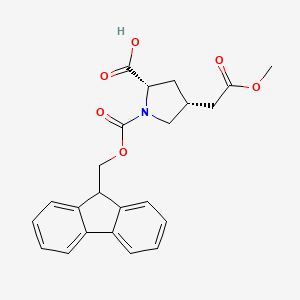
![6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2982233.png)

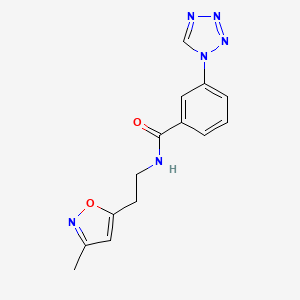
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2982239.png)
![(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982240.png)
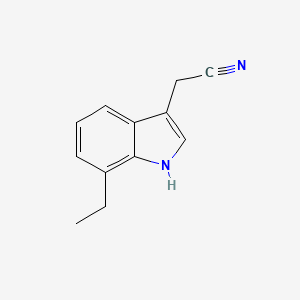
![(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982244.png)
